3-(Trifluoromethyl)benzylzinc chloride

Catalog No.
S1913172
CAS No.
480438-42-4
M.F
C8H6ClF3Zn
M. Wt
260 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)benzylzinc chloride

CAS Number

480438-42-4

Product Name

3-(Trifluoromethyl)benzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene

Molecular Formula

C8H6ClF3Zn

Molecular Weight

260 g/mol

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

UEALDMCKGWKINH-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+]

Organic Synthesis

-(Trifluoromethyl)benzylzinc chloride solution is an organozinc compound used in organic synthesis as a nucleophilic reagent. The zinc atom acts as a Lewis acid, activating the benzyl carbon towards nucleophilic attack. This property allows 3-(Trifluoromethyl)benzylzinc chloride solution to participate in various organic reactions, including:

  • Negishi coupling: This reaction creates carbon-carbon bonds between an organic halide and an alkenyl or aryl halide. Source: Organic Chemistry by John McMurry (8th Edition, p. 881):
  • Kumada-Corriu coupling: Similar to Negishi coupling, this reaction forms carbon-carbon bonds between an organozinc compound and an aryl or vinyl halide. [Source: Negishi E Negishi Ei-ichi. Handbook of organopalladium chemistry for organic synthesis. Wiley-Interscience, 2002]

These reactions are valuable tools for organic chemists because they allow for the formation of complex organic molecules with specific functionalities. The trifluoromethyl group (CF3) in 3-(Trifluoromethyl)benzylzinc chloride solution can introduce unique properties to the final molecule, such as enhanced lipophilicity or electron-withdrawing character.

Medicinal Chemistry

Due to its ability to participate in carbon-carbon bond formation, 3-(Trifluoromethyl)benzylzinc chloride solution finds applications in medicinal chemistry. By incorporating this compound into drug candidates, researchers can introduce the trifluoromethyl group, which can sometimes improve drug properties such as bioavailability and metabolic stability. Source: Journal of Medicinal Chemistry 2011, 54, 2520-2550:

Material Science

Organozinc compounds like 3-(Trifluoromethyl)benzylzinc chloride solution can be used as precursors for the synthesis of novel materials. For example, researchers have explored their use in creating:

  • Functionalized organic materials: By incorporating the trifluoromethyl group into organic materials, scientists can modify their electronic properties or self-assembly behavior. Source: Chemical Reviews 2010, 110, 1326-1373:
  • Organometallic frameworks (OMFs): These porous materials have potential applications in gas storage and catalysis. Organozinc compounds can be used as building blocks for the construction of OMFs with tailored properties. Source: Chemical Society Reviews 2017, 46, 3456-3488:

This compound is primarily utilized in cross-coupling reactions, especially in the formation of carbon-carbon bonds. It participates in palladium-catalyzed coupling reactions to synthesize various organic compounds, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the regioselectivity and reactivity of the reactions it undergoes

3-(Trifluoromethyl)benzylzinc chloride finds applications in:

  • Organic Synthesis: As a building block for synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drugs due to its ability to form stable intermediates.
  • Material Science: As a precursor for materials with specific electronic properties.

The synthesis of 3-(trifluoromethyl)benzylzinc chloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with zinc metal in an appropriate solvent such as tetrahydrofuran or diethyl ether. This process can be facilitated by the use of Lewis acids or other catalytic systems to improve yield and reaction times.

A general synthetic route can be outlined as follows:

  • Preparation of 3-(Trifluoromethyl)benzyl chloride: This precursor can be synthesized through electrophilic aromatic substitution.
  • Formation of 3-(Trifluoromethyl)benzylzinc chloride: Reacting the chlorinated compound with zinc in a dry solvent under inert atmosphere conditions.

Interaction studies involving 3-(trifluoromethyl)benzylzinc chloride focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in synthetic pathways and optimize reaction conditions for desired outcomes. For instance, it has been shown to engage effectively in cross-coupling reactions with different aryl halides, demonstrating high selectivity and efficiency .

Several compounds exhibit structural or functional similarities to 3-(trifluoromethyl)benzylzinc chloride. Here are some notable examples:

Compound NameStructure TypeKey Features
3-(Trifluoromethyl)benzyl bromideAryl halideUsed as a precursor for organozinc reagents
Benzylzinc chlorideAryl organozincMore common but lacks trifluoromethyl substitution
4-(Trifluoromethyl)benzylzinc chlorideAryl organozincSimilar reactivity but different regioselectivity
2-(Trifluoromethyl)phenylzinc chlorideAryl organozincDifferent substitution pattern affecting reactivity

Uniqueness: The trifluoromethyl group enhances electron-withdrawing properties, which can significantly alter reaction pathways compared to other benzylzinc compounds without this substituent.

Dates

Modify: 2023-08-16

Explore Compound Types